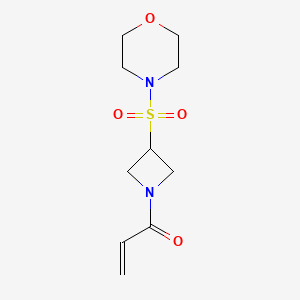![molecular formula C11H11ClN2O4 B2580954 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid CAS No. 1396965-11-9](/img/structure/B2580954.png)
3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1396965-11-9 . It has a molecular weight of 270.67 . The IUPAC name for this compound is N2- (2-chlorobenzoyl)asparagine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid” is 1S/C11H11ClN2O4/c12-7-4-2-1-3-6 (7)10 (16)14-8 (11 (17)18)5-9 (13)15/h1-4,8H,5H2, (H2,13,15) (H,14,16) (H,17,18) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibition
One of the notable applications of 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid is as an inhibitor of human hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes. This inhibition has potential therapeutic implications for the treatment of anemia and other hypoxia-related diseases. The compound’s derivatives have been evaluated for their efficacy in inhibiting PHD-2, which is crucial for the regulation of HIF, a transcription factor that responds to oxygen levels in the body .
Neutron Capture Therapy
Boronic acids and their esters, which include derivatives of 3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid, are considered for the design of new drugs and drug delivery systems. Specifically, they are explored as boron-carriers suitable for neutron capture therapy, a type of cancer treatment that targets tumors at the cellular level. However, the stability of these compounds in water is a concern, as they are only marginally stable .
properties
IUPAC Name |
4-amino-2-[(4-chlorobenzoyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-7-3-1-6(2-4-7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNVUXXSWNUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-2-[(4-chlorophenyl)formamido]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

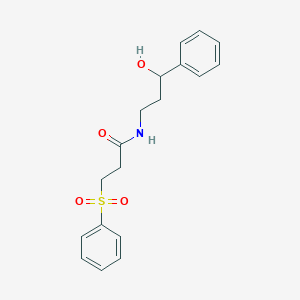
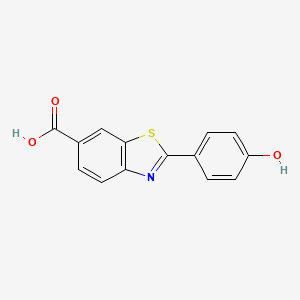
![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)
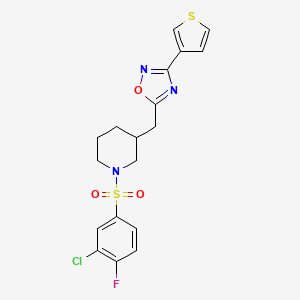
![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)
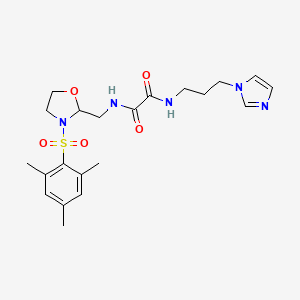
![6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580878.png)

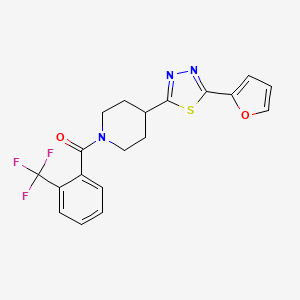
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2580881.png)
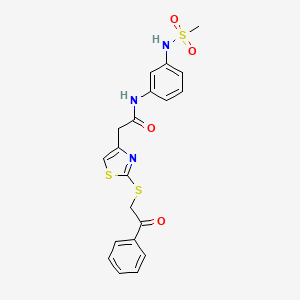
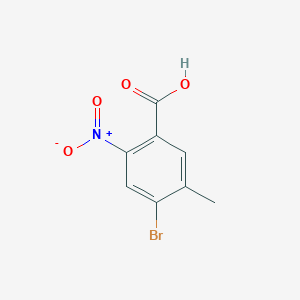
![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)
